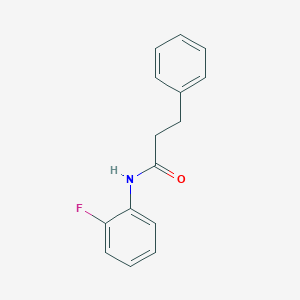

N-(2-fluorophenyl)-3-phenylpropanamide

Beschreibung

N-(2-fluorophenyl)-3-phenylpropanamide is a fluorinated aromatic compound featuring a propanamide backbone substituted with a 2-fluorophenyl group and a terminal phenyl ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its fluorine atom enhances lipophilicity and metabolic stability, while the amide group facilitates hydrogen bonding, critical for biological interactions.

Eigenschaften

Molekularformel |

C15H14FNO |

|---|---|

Molekulargewicht |

243.28 g/mol |

IUPAC-Name |

N-(2-fluorophenyl)-3-phenylpropanamide |

InChI |

InChI=1S/C15H14FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |

InChI-Schlüssel |

SDJLPHLHIMFLJY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F |

Kanonische SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Substitution Patterns and Electronic Effects

N-[(2-Fluorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide ()

- Structure : Incorporates a 1,3,4-oxadiazole ring, introducing additional π-conjugation and rigidity.

- Molecular Weight : 401.44 g/mol (vs. ~257.3 g/mol for the target compound).

- The higher molecular weight may reduce solubility in polar solvents .

N-(3-Chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide ()

- Structure : Chlorine substituent on the phenyl ring and a furan moiety.

- Impact : Chlorine increases electron-withdrawing effects compared to fluorine, altering electronic density. The furan ring enables hydrogen bonding via its oxygen atom, which could enhance interactions with biological targets .

3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide ()

- Structure: Contains a ferrocenyl (organometallic) group, nitro (-NO₂), and trifluoromethyl (-CF₃) substituents.

- Impact: The nitro group strongly withdraws electrons, increasing acidity of the amide proton.

Physicochemical Properties

N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide Derivatives ()

- Melting Points : 68–196°C (vs. likely lower for the target compound due to simpler structure).

- Solubility: Soluble in ethanol-water mixtures (e.g., 0.5C₂H₅OH: 321.43 mg/mL).

- Impact : The spirocyclic thia-azaspiro system increases conformational rigidity, improving metabolic stability but reducing aqueous solubility .

(E)-N-(2-(1H-Indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide ()

- Structure: Dual indole groups and a vinylamino linker.

- Impact : Indole’s aromaticity enables π-π stacking, while the vinyl group may enhance photostability. Reported antimicrobial activity suggests broader biological applicability than the target compound .

N-(2-Fluorobenzyl)-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]propanamide ()

- Structure : Branched fluorophenyl and furyl groups.

- Impact : Increased lipophilicity from dual fluorine substitution enhances blood-brain barrier penetration. The furyl group may modulate receptor selectivity .

Bicalutamide-Related Propanamides ()

- Structure: Sulfonyl (-SO₂) and cyano (-CN) substituents.

- Impact: Sulfonyl groups increase acidity and hydrogen-bonding capacity, critical for androgen receptor antagonism. Cyano groups improve metabolic resistance .

Data Tables

Table 1: Key Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| N-(2-fluorophenyl)-3-phenylpropanamide | ~257.3 | Not reported | Not reported | 2-Fluorophenyl, Phenyl |

| N-[(2-Fluorophenyl)oxadiazolyl-methyl]-3-phenylpropanamide | 401.44 | Not reported | Moderate in ethanol | Oxadiazole, 2-Fluorophenyl |

| N-(3-Chlorophenyl)-3-(4-fluorophenylfuran)propanamide | ~353.8 | Not reported | Low in water | Chlorophenyl, Furan |

| Spirocyclic Thia-azaspiro Derivative (8b) | 335.4 | 68–196 | 321.43 (0.5C₂H₅OH) | Spirocyclic, Thia-aza |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.